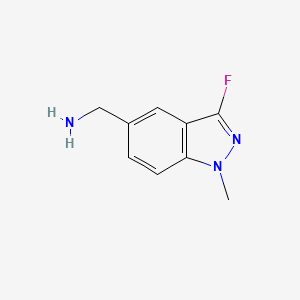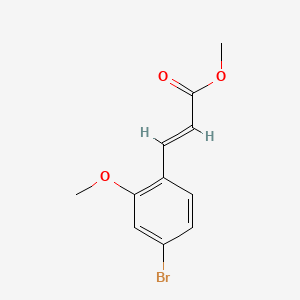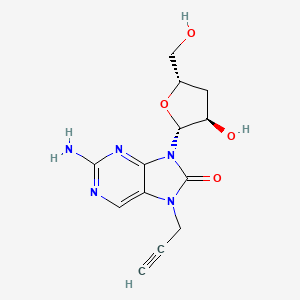
HIV-1 capsid inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 capsid inhibitor 1 is a compound designed to target the capsid shell of the human immunodeficiency virus type 1 (HIV-1). Unlike most antiretroviral drugs that target enzymes like reverse transcriptase, protease, or integrase, HIV-1 capsid inhibitors aim to disrupt the capsid, which is essential for the virus’s replication and infectivity . This novel approach offers a promising avenue for treating HIV, especially in cases where the virus has developed resistance to existing therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 capsid inhibitor 1 involves multiple steps, starting from commercially available chemicals. One common route involves the use of a biomass-derived platform chemical to access the core structure of the inhibitor. This method emphasizes step economy and sustainability, reducing the overall production of toxic waste . The reaction conditions typically involve mild temperatures and pressures, with specific catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency . The use of biomass-derived chemicals is particularly advantageous in industrial settings, as it reduces the environmental impact and lowers production costs .
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 capsid inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with slightly different chemical properties. These analogs are tested for their antiviral activity and pharmacokinetic profiles to identify the most effective candidates for further development .
Wissenschaftliche Forschungsanwendungen
HIV-1 capsid inhibitor 1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying capsid-targeting mechanisms and developing new antiviral agents . In biology, it is used to investigate the role of the capsid in the HIV life cycle and its interactions with host cell proteins . In medicine, this compound is being explored as a potential treatment for multidrug-resistant HIV infections . Its unique mechanism of action makes it a valuable tool for understanding and combating HIV .
Wirkmechanismus
HIV-1 capsid inhibitor 1 exerts its effects by binding to the capsid shell of the virus, disrupting its stability and preventing the proper assembly and disassembly of the capsid . This interference blocks multiple essential steps in the viral life cycle, including nuclear import of the viral genome, integration into the host DNA, and the formation of new viral particles . The compound’s ability to target the capsid makes it effective against strains of HIV that have developed resistance to other antiretroviral drugs .
Vergleich Mit ähnlichen Verbindungen
HIV-1 capsid inhibitor 1 is unique in its ability to target the capsid shell directly. Similar compounds include GS-CA1 and GS-6207, which also target the capsid but have different chemical structures and binding affinities . These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and resistance patterns . The uniqueness of this compound lies in its specific binding site and the resulting effects on capsid stability and viral replication .
Conclusion
This compound represents a novel and promising approach to HIV treatment. Its unique mechanism of action, combined with its potential for overcoming drug resistance, makes it a valuable addition to the arsenal of antiretroviral therapies. Ongoing research and development will continue to explore its full potential and applications in the fight against HIV.
Eigenschaften
Molekularformel |
C34H31FN6O4 |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1 |
InChI-Schlüssel |
ZPXGVTUWCZDJIT-PMERELPUSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)


![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)




![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

